2-(Methylamino)benzeneethanol
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Overview
Description
It is a colorless liquid that is soluble in water and many organic solvents such as ether, chloroform, and methanol . This compound is significant in the field of medicine as it serves as an important chiral drug intermediate, used in the synthesis of various drugs including antihypertensive and analgesic medications .
Preparation Methods
The preparation of 2-(Methylamino)benzeneethanol is primarily achieved through chemical synthesis. A common method involves the reaction of a benzyl compound with methylamine, followed by chiral purification to obtain the desired product . The reaction conditions typically include the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(Methylamino)benzeneethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the methylamino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Methylamino)benzeneethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of drugs for treating hypertension and pain.
Industry: It is employed in the production of polymers, solvents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methylamino)benzeneethanol involves its interaction with specific molecular targets and pathways. It acts on alpha and beta-adrenergic receptors, similar to compounds like epinephrine . Through its action on these receptors, it can influence various physiological processes, including vasodilation and increased vascular permeability.
Comparison with Similar Compounds
2-(Methylamino)benzeneethanol can be compared with other similar compounds such as:
Phenylethanol: Similar in structure but lacks the methylamino group.
Phenylalanine: An amino acid with a similar backbone but different functional groups.
Benzylamine: Contains a benzyl group but differs in the position and type of functional groups. The uniqueness of this compound lies in its specific functional groups that confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[2-(methylamino)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,10-11H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUXNHDBCOAWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106899-00-7 |
Source
|
Record name | 2-[2-(methylamino)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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